Product packaging for H-D-Dap(Boc)-Ome(Cat. No.:CAS No. 363191-25-7)

H-D-Dap(Boc)-Ome

Cat. No.: B557229
CAS No.: 363191-25-7
M. Wt: 218,25*36,45 g/mole
InChI Key: AXLHVTKGDPVANO-ZCFIWIBFSA-N
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Description

H-D-Dap(Boc)-Ome, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218,25*36,45 g/mole. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O4 B557229 H-D-Dap(Boc)-Ome CAS No. 363191-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLHVTKGDPVANO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426957
Record name H-D-Dap(Boc)-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363191-25-7
Record name H-D-Dap(Boc)-Ome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Development of Fluorescently Labeled Peptides and Probes

H-Dap(Boc)-OMe is instrumental in the synthesis of peptides and probes designed for biological imaging and tracking. The diaminopropionic acid residue, particularly when incorporated into a peptide sequence, offers a site for conjugation with fluorescent dyes. After selective deprotection of the Boc group, the exposed amine can be reacted with various fluorophores such as fluorescein (B123965) isothiocyanate (FITC), cyanine (B1664457) dyes (Cy3, Cy5), or 5-FAM pepscan.com. This allows for the creation of peptides that emit fluorescence upon binding to specific biological targets or upon undergoing certain cellular processes.

For instance, research has utilized 2,3-diaminopropionic acid (Dap) residues within peptide sequences to attach fluorescent units, acting as a surrogate for amino acids or as a conjugation point. A notable example is the development of a fluorogenic indicator peptide for HIV-1 TAR RNA, where a thiazole (B1198619) orange (TO) dye was integrated onto a Dap residue within a Tat-derived peptide sequence. This strategy resulted in a "light-up" peptide probe that showed a significant fluorescence increase upon binding to TAR RNA, enabling sensitive detection and screening of potential anti-HIV drug candidates rsc.org. The ability to precisely place a fluorescent label via the Dap moiety is crucial for developing high-specificity probes for molecular imaging and diagnostic applications.

Research into Structure Activity Relationships Sar Using H D Dap Boc Ome Derivatives

The incorporation of unnatural amino acids like H-D-Dap(Boc)-OMe into peptide sequences is a common strategy in structure-activity relationship (SAR) studies. By replacing natural amino acids with Dap derivatives, researchers can investigate the impact of altered side chain length, charge, or polarity on the peptide's biological activity, stability, and receptor binding affinity acs.org. The D-configuration of the amino acid can also confer increased resistance to enzymatic degradation, a critical factor in drug development.

Studies involving cyclic peptide proteasome stimulators have demonstrated the utility of Dap in SAR investigations. For example, substituting a D-alanine residue with D-diaminopropionic acid in a cyclic peptide analog (CyPPS23) maintained stimulatory activity, indicating that small polar substitutions are well-tolerated and can be explored to fine-tune peptide properties nih.gov. Similarly, replacing lysine (B10760008) residues with Dap in other peptide contexts has been used to probe the importance of side chain length in α-helix formation and salt bridge interactions acs.org. These SAR studies, facilitated by the availability of protected Dap derivatives like this compound, are essential for optimizing lead compounds in drug discovery.

Incorporation into Novel Biomaterials and Specialty Chemicals

H-D-Dap(Boc)-OMe can serve as a versatile building block for the synthesis of novel biomaterials and specialty chemicals. The presence of two amino groups, one protected and one free (after deprotection), along with the ester functionality, allows for diverse polymerization and cross-linking strategies. These properties make it suitable for creating functional polymers, hydrogels, or peptide-based scaffolds with tailored properties for applications in tissue engineering, drug delivery, or diagnostics.

While direct examples of this compound in large-scale biomaterial synthesis are not extensively detailed in the provided search results, the general utility of diaminopropionic acid derivatives in creating functional materials is recognized. For instance, amino acids with multiple functional groups are employed in creating biocompatible polymers and hydrogels that can encapsulate therapeutic agents or provide structural support. The Boc-protected Dap derivative offers a controlled way to introduce specific functionalities into such materials, allowing for precise modification and cross-linking reactions.

Studies on Post Translational Modifications and Protein Engineering

In the realm of protein engineering, unnatural amino acids like H-D-Dap(Boc)-OMe can be incorporated into recombinant proteins using various biotechnological approaches. This allows for the creation of proteins with novel functionalities or the study of specific amino acid roles within a protein structure. The Dap residue, with its two amino groups, can mimic or introduce new sites for post-translational modifications (PTMs) or serve as attachment points for non-natural chemical moieties.

Research has explored the use of Dap in place of lysine (B10760008) to understand the role of lysine's side chain in protein structure and function, such as in α-helix stability and salt bridge formation acs.org. Furthermore, the incorporation of Dap into peptides has been investigated for its potential to modulate biological activity, as seen in studies of antimicrobial peptides where Dap substitution affected activity compared to other diamino acids like ornithine or diaminobutane nih.gov. By using protected building blocks like this compound, researchers can precisely control the incorporation of such non-canonical amino acids into peptides or proteins, enabling detailed studies of their impact on protein engineering and the exploration of new PTMs.

Analytical and Spectroscopic Characterization in Research of H D Dap Boc Ome and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental for confirming the molecular structure of H-D-Dap(Boc)-OMe. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms and the types of chemical environments present in the molecule. Infrared (IR) spectroscopy identifies functional groups by detecting their characteristic vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy can offer insights into the electronic transitions within the molecule, although its utility for this specific compound is limited due to the absence of extensive chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of this compound would typically show distinct signals corresponding to the methyl ester protons, the Boc protecting group protons (a singlet around 1.4 ppm), the alpha-proton of the amino acid, and the methylene (B1212753) protons of the diaminopropionic acid side chain. The presence of the free amine group on the side chain would also be indicated. ¹³C NMR would reveal signals for the carbonyl carbons of the ester and the carbamate (B1207046), as well as the various aliphatic carbons. While specific spectral data for "this compound" are not extensively detailed in the provided search results, studies on related Boc-protected amino acid derivatives, such as Z-Aib-L-Dap(Boc)-Aib-NHiPr, confirm the utility of NMR for structural verification mdpi.comchemicalbook.comresearchgate.netorganicchemistrydata.orgresearchgate.net. For instance, ¹H NMR data for related compounds often include characteristic shifts for the Boc methyls (around 1.4 ppm) and the methyl ester protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretching vibrations (around 3300-3400 cm⁻¹), the C=O stretching of the methyl ester (around 1730-1750 cm⁻¹), the C=O stretching of the Boc carbamate (around 1690-1710 cm⁻¹), and C-N stretching vibrations. Studies on similar Boc-protected peptides, like Z-Aib-L-Dap(Boc)-Aib-NHiPr, show distinct amide A bands in the 3300-3400 cm⁻¹ region, indicative of N-H stretching mdpi.comresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: Due to the absence of significant conjugated systems or chromophores in this compound itself, UV-Vis spectroscopy is generally not a primary tool for its structural elucidation. However, it can be useful for monitoring reactions involving chromophoric derivatives or for quantifying concentrations if a suitable chromophore is present or introduced mdpi.comuni-regensburg.denih.gov.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for providing structural information through fragmentation patterns. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

The molecular weight of this compound (C₉H₁₈N₂O₄) is approximately 218.25 g/mol epa.govnih.govsigmaaldrich.com. Mass spectrometry can confirm this by detecting the protonated molecular ion [M+H]⁺ or other adducts. Fragmentation patterns can arise from the cleavage of the Boc group, the methyl ester, or the amino acid backbone. For example, loss of the tert-butoxy (B1229062) group (m/z 57) or the entire Boc group (m/z 100) would be characteristic fragmentation events. Studies on related peptide fragments utilize MS for molecular weight confirmation and purity assessment mdpi.com.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, RP-HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are critical for assessing the purity of this compound and for its separation from synthetic byproducts or starting materials.

RP-HPLC is widely used in peptide chemistry, often employing C18 columns with gradients of water and acetonitrile, typically acidified with trifluoroacetic acid (TFA) nih.govnih.govgoogle.comunibo.itunibo.it. Purity is typically determined by the area percentage of the main peak in the chromatogram, with standards often requiring ≥95% or >98% purity mdpi.comsigmaaldrich.comnih.goviris-biotech.de. For instance, a study on related peptides achieved >99% purity using RP-HPLC nih.gov. The retention time of this compound would be dependent on the specific chromatographic conditions used.

Table 1: Typical HPLC Purity Assessment Parameters

TechniqueColumn TypeMobile Phase ComponentsDetection MethodPurity Standard
RP-HPLCC18Water/Acetonitrile + TFAUV (e.g., 214 nm)≥95%

X-ray Crystallography for Solid-State Conformation Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and molecular conformation. While specific crystal structures for "this compound" itself are not readily found in the provided search results, studies on related Boc-protected amino acid derivatives and peptides have utilized X-ray crystallography to elucidate their solid-state conformations. For example, the crystal structure of Z-Aib-L-Dap(Boc)-Aib-NHiPr has been determined, revealing details of its helical conformation and hydrogen bonding patterns mdpi.comresearchgate.net. These studies confirm the utility of X-ray crystallography for understanding the precise spatial arrangement of atoms in such molecules, which can influence their reactivity and biological interactions.

Chiral Analysis for Enantiomeric Purity Determination

As this compound is a chiral molecule (due to the stereocenter at the alpha-carbon), determining its enantiomeric purity is crucial, especially for applications in asymmetric synthesis or peptide assembly where stereochemistry dictates biological activity. Chiral analysis methods are employed to distinguish between the D and L enantiomers.

Common techniques include:

Chiral HPLC: Utilizing chiral stationary phases, HPLC can directly separate enantiomers, allowing for the quantification of enantiomeric excess (ee). Some amino acid derivatives require derivatization or specific chiral columns for effective separation cat-online.com.

NMR Spectroscopy with Chiral Shift Reagents or Solvents: Enantiomers can exhibit different NMR spectra when in the presence of chiral auxiliaries (e.g., chiral shift reagents or chiral solvents), enabling their differentiation and quantification cat-online.comlibretexts.org.

Gas Chromatography (GC) with Chiral Columns: Similar to chiral HPLC, GC can be used after appropriate derivatization to separate enantiomers on a chiral stationary phase cat-online.comlibretexts.org.

While specific enantiomeric purity data for this compound are not detailed in the provided snippets, the importance of this analysis is highlighted in the context of amino acid derivatives used in peptide synthesis cat-online.com.

Compound List:

this compound

Mechanistic Investigations and Reaction Pathways Involving H D Dap Boc Ome

Mechanism of Selective Deprotection of the Boc Group

The Boc group is a common acid-labile protecting group for amines. Its removal is typically achieved using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the cleavage of the tert-butyl carbamate bond. This process generates a stable tert-butyl cation, which can then deprotonate to form isobutylene (B52900) gas or react with scavengers. The remaining carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.

The general mechanism can be summarized as follows:

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.

Tert-butyl cation formation: The protonated carbamate undergoes cleavage of the C-O bond, releasing a tert-butyl cation.

Decarboxylation: The resulting carbamic acid intermediate spontaneously decarboxylates, releasing CO₂ and forming the free amine.

A complication that can arise is the potential for the tert-butyl cation intermediate to alkylate other nucleophilic species present in the reaction mixture. To mitigate this, scavengers like anisole (B1667542) or thioanisole (B89551) are often added. wikipedia.org The release of CO₂ gas during deprotection necessitates that these reactions are not performed in closed systems. jk-sci.comcommonorganicchemistry.com

Nucleophilic Substitution Reactions of the Free Amine

The free amine group in H-D-Dap(Boc)-OMe acts as a nucleophile, participating in various substitution reactions. These reactions are fundamental to modifying the amino acid derivative or incorporating it into larger molecules.

Alkylation: The free amine can react with alkyl halides via an SN2 mechanism to form secondary or tertiary amines, and eventually quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation can be challenging, often leading to mixtures of products. libretexts.orgopenstax.orgmnstate.edusavemyexams.com

Acylation: The free amine readily undergoes nucleophilic acyl substitution with acid chlorides or acid anhydrides to form amides. This reaction is crucial for peptide bond formation. Unlike alkylation, over-acylation does not occur because the resulting amide product is significantly less nucleophilic than the starting amine. libretexts.orgopenstax.orgreb.rwlibretexts.org

General Mechanism of Nucleophilic Substitution by Amines: The lone pair of electrons on the nitrogen atom of the free amine allows it to attack electrophilic centers. For example, in acylation, the amine attacks the carbonyl carbon of an activated carboxylic acid derivative (like an acid chloride), leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation yields the amide product. reb.rwlibretexts.orgjpt.comlibretexts.org

Peptide Coupling Reaction Mechanisms and Optimization

Peptide coupling is the process of forming an amide bond between the carboxyl group of one amino acid and the amino group of another. In the context of this compound, its free amine group acts as the nucleophile, attacking an activated carboxyl group.

Mechanism of Peptide Bond Formation: Peptide bond formation typically involves activating the carboxyl group of one amino acid using coupling reagents. These reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the free amine. jpt.comuniurb.itresearchgate.net Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). jpt.combachem.com

For instance, carbodiimides like DCC react with a carboxylic acid to form an O-acylisourea intermediate. This intermediate can then react directly with the amine, or it can rearrange to an N-acylurea (a common side product) or react with additives like HOBt or HOAt to form a more stable active ester, which then reacts with the amine. researchgate.netbachem.com

Optimization: Optimization of peptide coupling reactions is critical for achieving high yields and minimizing side reactions, particularly racemization. Key factors include the choice of coupling reagent, solvent, temperature, and the use of additives. jpt.combachem.comamericanpeptidesociety.orggyrosproteintechnologies.com For example, using coupling agents like HATU or HBTU, often in combination with additives like Oxyma Pure, can maximize coupling efficiency and reduce racemization. americanpeptidesociety.org The choice of solvent also plays a role, with polar aprotic solvents like DMF being commonly used, although greener alternatives are being explored. chemrxiv.orgrsc.orgrsc.org

Influence of Reaction Conditions on Yield and Stereochemical Integrity

The success of reactions involving this compound, especially peptide coupling, is highly sensitive to reaction conditions, which directly impact yield and stereochemical integrity.

Temperature: Higher temperatures can accelerate reaction rates but may also increase the propensity for side reactions, including racemization. americanpeptidesociety.orgnih.gov Conversely, lower temperatures can improve stereochemical control but may slow down the reaction, requiring longer reaction times or more potent reagents.

Solvent: The choice of solvent influences the solubility of reactants, the reaction rate, and the potential for side reactions. Polar aprotic solvents like DMF are widely used, but their environmental impact is a concern. chemrxiv.orgrsc.orgrsc.org Solvents can also affect the rate of racemization, with some solvents potentially promoting enolization or oxazolone (B7731731) formation. rsc.orgnih.gov

Concentration and Stoichiometry: Reactant concentrations and the stoichiometry of coupling reagents and bases are crucial. Using an excess of coupling agents or bases can sometimes lead to increased side reactions or racemization. bachem.comnih.gov

Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used to suppress racemization during the activation of amino acids and subsequent coupling. bachem.comamericanpeptidesociety.orgpeptide.com

Data Table 1: Influence of Coupling Reagent on Yield and Racemization (Illustrative)

Coupling ReagentAdditiveSolventTemperature (°C)Yield (%)Racemization (%)Reference
DCCHOBtDMF25852 bachem.com
EDCHOAtDCM25901 bachem.com
HATUOxymaDMF2592<0.5 americanpeptidesociety.org
DICHOBtNMP25881.5 bachem.com

Note: The data presented in this table is illustrative and based on general findings in peptide coupling chemistry.

Side Reactions and Their Mitigation Strategies in Complex Syntheses

In complex syntheses involving this compound, several side reactions can occur, compromising the yield and purity of the desired product.

Racemization/Epimerization: This is a critical concern in peptide synthesis, where the stereochemical integrity of amino acids must be maintained. Racemization typically occurs during the activation of the carboxyl group or during the coupling step, often via oxazolone or enolization pathways. uniurb.itamericanpeptidesociety.orgrsc.orgpeptide.com Mitigation strategies include using appropriate coupling reagents and additives (e.g., HOBt, HOAt, Oxyma Pure), controlling reaction temperature, and employing specific base-free or mild base conditions. bachem.comamericanpeptidesociety.orgnih.govpeptide.comrsc.orgrsc.org

Diketopiperazine (DKP) Formation: This can occur when a dipeptide intermediate cyclizes, particularly if the C-terminus is proline or if the N-terminus is exposed. uniurb.itiris-biotech.debrieflands.com Strategies to prevent DKP formation include using dipeptide building blocks or specific resin types.

Aspartimide Formation: This side reaction involves the formation of an imide from aspartic acid residues, which can lead to racemization and the formation of α- and β-peptides. iris-biotech.debrieflands.com Using bulkier side-chain protecting groups for aspartate or specific derivatization strategies can mitigate this. iris-biotech.de

Over-alkylation: As mentioned in Section 7.2, the free amine can undergo multiple alkylations, leading to a mixture of products. Using a large excess of the amine or controlling the stoichiometry can help minimize this. libretexts.orgopenstax.orgmnstate.edusavemyexams.com

Data Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionMechanism/CauseMitigation Strategies
Racemizationα-proton abstraction during activation/coupling, leading to oxazolone or enolization.Use of additives (HOBt, HOAt, Oxyma), optimized coupling reagents (e.g., HATU, DIC), controlled temperature, mild bases. bachem.comamericanpeptidesociety.orgrsc.orgnih.govpeptide.comrsc.orgrsc.org
Diketopiperazine (DKP)Intramolecular cyclization of a dipeptide intermediate.Use of dipeptide building blocks, specific resins, or modified coupling conditions. uniurb.itiris-biotech.debrieflands.com
Aspartimide FormationCyclization of aspartic acid side chain, leading to imide formation.Use of bulkier aspartate side-chain protecting groups, specific derivatization strategies. iris-biotech.debrieflands.com
Over-alkylationRepeated SN2 reactions of the free amine with alkylating agents.Use of excess amine, controlled stoichiometry of alkylating agent. libretexts.orgopenstax.orgmnstate.edusavemyexams.com
N-Acyl Urea FormationRearrangement of O-acylisourea intermediate from carbodiimide (B86325) coupling.Use of additives (HOBt, HOAt), alternative coupling reagents. researchgate.netbachem.com
t-Butyl Cation AlkylationReaction of the intermediate t-butyl cation with nucleophiles during Boc deprotection.Use of scavengers (e.g., anisole, thioanisole). wikipedia.org

Emerging Research Applications and Future Perspectives

Integration into Automated Synthesis Platforms

H-D-Dap(Boc)-Ome is intrinsically suited for integration into automated Solid-Phase Peptide Synthesis (SPPS) platforms. In standard Fmoc-based SPPS, the free α-amino group of this compound allows it to be coupled directly to a resin-bound amino acid or peptide chain. The tert-butyloxycarbonyl (Boc) group on the side-chain amine remains stable during the repetitive Fmoc-deprotection steps (typically using piperidine) and coupling cycles.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry relies on the systematic and rapid synthesis of a large number of related compounds to screen for biological activity. The structure of this compound makes it an excellent scaffold for generating diverse peptide libraries.

The key advantage lies in its two distinct amino groups. After incorporating the this compound unit into a peptide backbone via its α-amino group, the Boc-protected β-amino group on the side chain can be deprotected on the solid support. This newly liberated amine serves as a strategic point for diversification. A multitude of chemical moieties—such as different acyl groups, alkyl chains, or even other amino acids—can be coupled to this side-chain amine, leading to a library of peptides with varied functionalities branching from the same backbone. This approach allows for the creation of libraries where modifications can be precisely introduced to probe structure-activity relationships (SAR), optimizing factors like binding affinity, specificity, or metabolic stability.

Table 1: Potential Modifications at the β-Amino Position for Library Synthesis

Modification Type Reagent Example Resulting Functional Group Potential Application
Acylation Acetic Anhydride Acetamide Modulate hydrogen bonding
Alkylation Iodomethane Methylamine Increase lipophilicity
Sulfonylation Dansyl Chloride Sulfonamide Introduce fluorescent tag

Potential in Macrocyclization and Scaffold Design for Drug Discovery

Macrocyclic peptides are of significant interest in drug discovery because their constrained conformation can lead to higher receptor affinity, increased selectivity, and improved stability against enzymatic degradation compared to their linear counterparts. wikipedia.org this compound is a valuable component in the design of such macrocycles.

Its D-configuration can be used to induce specific turns in the peptide backbone, which is a common strategy for pre-organizing a linear peptide for cyclization. After the synthesis of a linear precursor containing the D-Dap unit, the side-chain Boc group can be removed, and the resulting free amine can be used as a nucleophile for cyclization. This can be achieved through several methods, including:

Head-to-Side-Chain Cyclization: The side-chain amine attacks the N-terminal amino acid's activated carboxyl group.

Side-Chain-to-Tail Cyclization: The side-chain amine attacks the C-terminal carboxyl group.

Side-Chain-to-Side-Chain Cyclization: The Dap side-chain amine is linked to the side chain of another amino acid (e.g., Asp or Glu) within the sequence.

This strategic use of the diaminopropionic acid scaffold allows for the creation of conformationally rigid structures that can mimic protein secondary structures or bind to challenging drug targets like protein-protein interfaces. nih.gov

Applications in Chemical Sensors and Diagnostics

The unique bifunctionality of this compound provides a platform for the development of novel chemical sensors and diagnostic agents. The β-amino side chain, once deprotected, serves as a convenient chemical handle for attaching reporter molecules without disrupting the peptide backbone responsible for target recognition. acs.org

For example, a peptide designed to bind to a specific biomarker can be synthesized incorporating a D-Dap residue. The side-chain amine can then be conjugated to:

Fluorophores: Molecules like fluorescein (B123965) or rhodamine can be attached, allowing the peptide to act as a fluorescent probe for imaging or quantification of the target analyte. rsc.org

Quenchers: In Förster Resonance Energy Transfer (FRET)-based sensors, a fluorophore and a quencher can be attached to two different points on a peptide. Binding to a target can induce a conformational change that separates the pair, generating a fluorescent signal.

Chelating Agents: Ligands capable of binding metal ions (e.g., for detecting heavy metals or for use in medical imaging) can be appended to the side chain.

Peptides containing such modifications are valuable in diagnostic tools like ELISA and peptide microarrays, where high specificity is crucial. researchgate.netmdpi.com The ability to systematically place a reporter group on a side chain via the D-Dap unit offers precise control over the sensor's architecture and function.

Environmental and Green Chemistry Considerations in Synthesis

The production of peptides, particularly on a large scale, is notorious for generating significant chemical waste, with solvents accounting for a major portion. Growing environmental concerns have spurred research into "green" alternatives to the traditional solvents used in SPPS, such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are classified as hazardous. researchoutreach.org

The use of this compound is directly impacted by this shift towards sustainable chemistry. Greener solvents are being evaluated for every step of the synthesis where this building block would be used:

Solubilization and Coupling: The solubility and coupling efficiency of this compound and other protected amino acids are being tested in alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), propylene (B89431) carbonate, and N-butylpyrrolidone (NBP). biotage.comacs.orgrgdiscovery.com

Washing Steps: The extensive washing steps in SPPS are a major source of waste. Green solvents are being optimized to effectively remove excess reagents and byproducts while minimizing environmental impact. tandfonline.com

Deprotection: The efficiency of Boc deprotection using acid in greener solvent systems is an active area of research to ensure high yields and purity without relying on traditional hazardous chemicals.

Adopting these green protocols can significantly reduce the environmental footprint associated with the synthesis of peptides containing this compound, aligning its application with the principles of sustainable chemical manufacturing. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Methyl (2R)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate This compound
tert-Butyloxycarbonyl Boc
Fluorenylmethyloxycarbonyl Fmoc
Trifluoroacetic acid TFA
N,N-Dimethylformamide DMF
N-Methylpyrrolidone NMP
Dichloromethane DCM
2-Methyltetrahydrofuran 2-MeTHF
Cyclopentyl methyl ether CPME

Q & A

Q. What are the standard analytical techniques for characterizing the purity and stability of H-D-Dap(Boc)-Ome in synthetic chemistry studies?

Q. How can researchers optimize the synthesis protocol for this compound to minimize racemization?

Key methodological considerations include:

  • Coupling reagent selection : Use low-racemization agents like HATU or PyBOP instead of EDCl .
  • Temperature control : Maintain reactions below 0°C to reduce Dap side-chain reactivity .
  • Chiral HPLC monitoring : Track enantiomeric excess at each step to identify racemization-prone stages . Systematic optimization using Design of Experiments (DoE) frameworks can identify critical parameters (e.g., solvent polarity, base strength) .

Advanced Research Questions

Q. How should conflicting data on this compound’s solubility in polar aprotic solvents be resolved?

Contradictions in solubility studies often arise from uncontrolled variables (e.g., trace moisture, solvent purity). To address this:

  • Replicate under standardized conditions : Use anhydrous solvents (validated by Karl Fischer titration) and inert atmospheres .
  • Compare with computational models : Apply COSMO-RS or Hansen Solubility Parameters to predict solubility trends and identify outliers .
  • Meta-analysis : Aggregate data from multiple studies, applying statistical tests (e.g., ANOVA) to assess significance of discrepancies .

Q. What frameworks are recommended for designing hypothesis-driven studies involving this compound in peptide mimetics?

Use the PICO and FINER frameworks to ensure rigor:

  • PICO :
  • Population: Target peptide sequence (e.g., antimicrobial peptides).
  • Intervention: Incorporation of this compound at specific positions.
  • Comparison: Native Dap-containing analogs.
  • Outcome: Bioactivity (e.g., MIC against E. coli).
    • FINER : Ensure the question is Feasible (e.g., synthetic accessibility), Interesting (novelty in backbone modification), Novel (unexplored in prior literature), Ethical (non-toxic intermediates), and Relevant (applications in drug resistance) .

Q. What metadata standards should accompany published datasets on this compound to ensure reproducibility?

Include:

  • Synthetic details : Catalyst lot numbers, solvent purity, and reaction atmosphere .
  • Analytical parameters : HPLC column type, gradient program, and NMR spectrometer frequency .
  • Persistent identifiers : Assign DOIs to datasets via repositories like OSTI to facilitate citation tracking .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-D-Dap(Boc)-Ome
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.